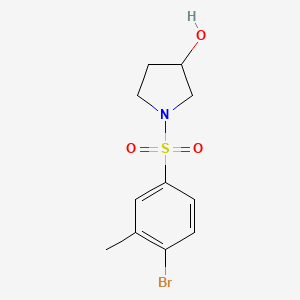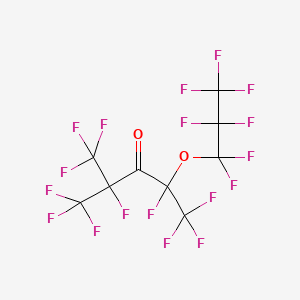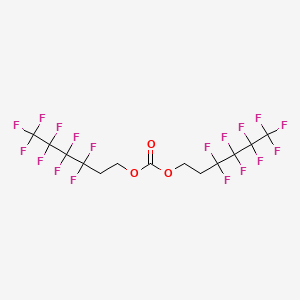
Bis(1H,1H,2H,2H-perfluorohexyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1H,1H,2H,2H-perfluorohexyl) carbonate: is a fluorinated organic compound with the molecular formula C_14H_6F_26O_3. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H,2H,2H-perfluorohexyl) carbonate typically involves the reaction of perfluorohexyl alcohol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6F13CH2OH+COCl2→C6F13CH2OCOOCH2C6F13+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1H,1H,2H,2H-perfluorohexyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield perfluorohexyl alcohol and carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Perfluorohexyl alcohol and carbon dioxide.
Substitution: Various substituted perfluorohexyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(1H,1H,2H,2H-perfluorohexyl) carbonate is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with high thermal and chemical stability.
Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible coatings. Its resistance to protein adsorption and cell adhesion makes it suitable for medical devices and implants.
Industry: In industrial applications, this compound is used as a lubricant and in the formulation of specialty coatings. Its ability to repel water and oils makes it ideal for protective coatings in harsh environments.
Wirkmechanismus
The mechanism of action of Bis(1H,1H,2H,2H-perfluorohexyl) carbonate involves its interaction with various molecular targets. In surface modification applications, the compound forms a stable, hydrophobic layer that resists chemical and biological degradation. The perfluorinated chains provide a barrier that prevents the penetration of water, oils, and other contaminants.
Vergleich Mit ähnlichen Verbindungen
- Bis(1H,1H,2H,2H-perfluorooctyl) carbonate
- Bis(1H,1H,2H,2H-perfluorodecyl) carbonate
Comparison: Bis(1H,1H,2H,2H-perfluorohexyl) carbonate is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. Compared to its longer-chain analogs, it offers better solubility and processability while maintaining excellent thermal and chemical stability.
Eigenschaften
CAS-Nummer |
1132677-78-1 |
|---|---|
Molekularformel |
C13H8F18O3 |
Molekulargewicht |
554.17 g/mol |
IUPAC-Name |
bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl) carbonate |
InChI |
InChI=1S/C13H8F18O3/c14-6(15,8(18,19)10(22,23)12(26,27)28)1-3-33-5(32)34-4-2-7(16,17)9(20,21)11(24,25)13(29,30)31/h1-4H2 |
InChI-Schlüssel |
UBGPASCOGXQXLD-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Benzyloxy)-4-formylphenyl]acetamide](/img/structure/B15091399.png)
![1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone](/img/structure/B15091404.png)
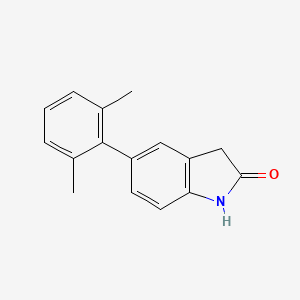

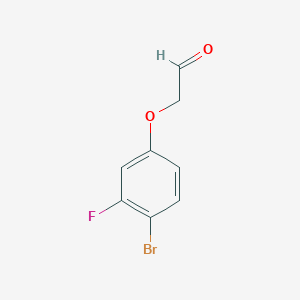


![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)

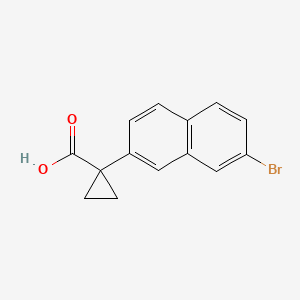
![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
